molecular formula C10H7NO2 B12361195 2-Methylquinoline-3,4-dione

2-Methylquinoline-3,4-dione

Cat. No.: B12361195
M. Wt: 173.17 g/mol
InChI Key: XUHCHCFOCDKNIY-UHFFFAOYSA-N
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Description

2-Methylquinoline-3,4-dione is a versatile quinoline-based scaffold of significant interest in medicinal chemistry and drug discovery. Quinoline derivatives are recognized as privileged structures in pharmaceuticals, demonstrating a broad spectrum of biological activities. Related quinoline-diones and analogous structures have been extensively investigated as potential antibacterial agents, with some derivatives acting as novel, fluoroquinolone-like inhibitors of bacterial enzymes like DNA gyrase and topoisomerase IV, which are critical targets for combating resistant strains . Furthermore, the quinoline core is a prominent feature in compounds studied for their anticancer properties, working through mechanisms such as enzyme inhibition and the induction of apoptosis in various cancer cell lines . The 3,4-dione functionality provides a key pharmacophore for interaction with biological targets, making this compound a valuable precursor for synthesizing a diverse library of derivatives for structure-activity relationship (SAR) studies. Its structural similarity to natural quinoline alkaloids and other bioactive synthetic molecules makes it a promising building block for developing new therapeutic agents . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H7NO2

Molecular Weight

173.17 g/mol

IUPAC Name

2-methylquinoline-3,4-dione

InChI

InChI=1S/C10H7NO2/c1-6-9(12)10(13)7-4-2-3-5-8(7)11-6/h2-5H,1H3

InChI Key

XUHCHCFOCDKNIY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)C1=O

Origin of Product

United States

Chemical Reactivity and Mechanistic Studies of 2 Methylquinoline 3,4 Dione

Regioselective Transformations and Functional Group Interconversions

The reactivity of the 2-Methylquinoline-3,4-dione scaffold allows for selective chemical changes, enabling the conversion of its functional groups and the synthesis of diverse derivatives.

The quinoline (B57606) nucleus is generally susceptible to both nucleophilic and electrophilic substitution, with the regioselectivity being heavily influenced by the substituents present on the ring. tandfonline.com

Nucleophilic Substitution: The pyridine (B92270) part of the quinoline ring is electron-deficient and can undergo nucleophilic substitution, particularly at the C-2 and C-4 positions. uop.edu.pk In the case of this compound, the presence of the carbonyl groups at C-3 and C-4 significantly deactivates the ring towards electrophilic attack and activates it for nucleophilic reactions. While direct substitution on the carbocyclic (benzene) ring is less common without a leaving group, positions activated by the dione (B5365651) system can be targets. For example, in related quinoline-5,8-dione systems, halogen atoms on the ring are readily displaced by nucleophiles like arylamines or phenoxides. scienceopen.commdpi.com Palladium-catalyzed Buchwald-Hartwig amination has also been successfully employed for C-N bond formation on halogenated quinolinequinones. scienceopen.com Similarly, derivatization of a 4-chloro-pyrano[3,2-c]quinoline-2,5-dione with nucleophiles such as sodium azide, amines, and thiophenol has been reported to yield a variety of 4-substituted products. researchgate.net

Electrophilic Substitution: Electrophilic substitution on the quinoline ring typically occurs on the benzene (B151609) ring, favoring the C-5 and C-8 positions, and usually requires vigorous conditions due to the deactivating effect of the nitrogen atom. uop.edu.pkresearchgate.net The strong deactivating nature of the 3,4-dione functionality in this compound would make electrophilic substitution even more challenging. However, under forcing conditions, reactions like nitration and sulfonation could potentially proceed at the C-5 and C-8 positions. uop.edu.pk

Table 1: Potential Substitution Reactions on the Quinoline-Dione Core This table is illustrative and based on the reactivity of analogous quinoline systems.

Reaction Type Reagent/Conditions Potential Product(s) Reference(s)
Nucleophilic Substitution Amines, Thiophenols (on a halo- precursor) 4-amino or 4-thioether derivatives scienceopen.comresearchgate.net
Sodium Azide (on a halo- precursor) 4-azido derivative researchgate.net
Electrophilic Substitution HNO₃/H₂SO₄ (vigorous) 5-nitro and 8-nitro derivatives uop.edu.pk
Fuming H₂SO₄ (high temp.) 5-sulfonic acid and 8-sulfonic acid derivatives uop.edu.pk

The adjacent carbonyl groups at the C-3 and C-4 positions are key sites for nucleophilic addition reactions. The reactivity of this α-dicarbonyl moiety is a central feature of the compound's chemistry. Studies on analogous systems, such as 2-chloro-3-formylquinolines, demonstrate that the aldehydic carbonyl group readily undergoes condensation with amino groups from reagents like formamide (B127407) to initiate cyclization. rsc.org Similarly, the chemical reactivity of 4-hydroxy-6-methyl-2,5-dioxo-5,6-dihydro-2H-pyrano[3,2-c]quinoline-3-carboxaldehyde has been explored with a variety of nitrogen nucleophiles. researchgate.net

For this compound, one would expect reactions with:

Organometallic reagents (e.g., Grignard or organolithium compounds) to yield tertiary alcohols at either or both carbonyl carbons.

Hydrazines and substituted hydrazines to form hydrazones, which could subsequently cyclize to form fused heterocyclic systems like pyrazolo[3,4-c]quinolines.

Hydroxylamine to produce oximes.

Reducing agents like sodium borohydride (B1222165) (NaBH₄) to selectively reduce the carbonyls to diols.

The C-2 methyl group can also influence these reactions. For instance, oxidation of the C-2 methyl group using selenium dioxide can create a formyl group, providing another handle for synthetic transformations and the incorporation of new structural fragments. mdpi.comscispace.com

Rearrangement Pathways and Tautomeric Equilibria in 2-Methylquinoline-Dione Systems

Tautomerism is a significant aspect of quinoline chemistry, particularly for derivatives bearing hydroxyl or carbonyl groups. tandfonline.com Quinoline-diones can exist in equilibrium with their enolic forms. nih.gov For this compound, several tautomeric equilibria are possible, primarily involving keto-enol transformations. The compound can potentially exist in equilibrium with its enol forms, such as 2-methyl-3-hydroxyquinolin-4(1H)-one. The relative stability of these tautomers can be influenced by the solvent and substituents. vanderbilt.edu Computational studies on related systems have shown that enaminone tautomers can be more stable than other forms. researchgate.net

A plausible tautomeric equilibrium for the core structure is shown below:

Table 2: Potential Tautomeric Forms of this compound

Tautomer Name Structure Notes Reference(s)
This compound 2-Methyl-1H-quinoline-3,4-dione (Keto form) The primary diketone structure. -
3-Hydroxy-2-methylquinolin-4-one 3-Hydroxy-2-methylquinolin-4(1H)-one (Enol form) Enolization of the C-3 carbonyl. This form contains a vinylogous acid moiety. nih.gov
4-Hydroxy-2-methylquinolin-3-one 4-Hydroxy-2-methylquinolin-3(1H)-one (Enol form) Enolization of the C-4 carbonyl. A plausible mechanism for quinoline synthesis involves the tautomerization of a 4-quinolone to a 4-hydroxyquinoline. beilstein-journals.org beilstein-journals.org

Rearrangement reactions, though less common, can occur under specific conditions. For example, reactions of isatin (B1672199) derivatives (which contain a similar 1H-indole-2,3-dione core) with nucleophiles can proceed through ring-opening processes followed by rearrangement. researchgate.net In some cases, reactions involving quinoline-dione precursors can lead to ring contraction or expansion, yielding complex heterocyclic systems. acs.orgresearchgate.net

Complex Reaction Outcomes and By-product Formation

Reactions involving the 2-methylquinoline-dione scaffold can sometimes lead to complex mixtures and unexpected by-products, particularly under harsh conditions. The condensation of 2-methylquinoline (B7769805) with certain benzoquinones has been shown to produce a complex mixture of products, including tropolones (via ring expansion) and other heterocyclic systems. researchgate.netnih.gov The distribution of these products can be highly dependent on reaction conditions such as temperature and solvent. nih.gov

Ring-opening and subsequent ring-closure (recyclization) pathways are also known for related heterocyclic systems. For instance, the reaction of pyrano[3,2-c]quinoline-3-carbonitriles with nitrogen nucleophiles can lead to the formation of 3-heteroaryl-4-hydroxyquinolines through a ring-opening-ring-closure mechanism. researchgate.net These complex transformations highlight the versatile yet sometimes unpredictable reactivity of the quinoline-dione core, where multiple reaction pathways can compete. nih.gov

Mechanistic Investigations of this compound Reactions

Understanding the detailed mechanisms of the reactions of this compound is crucial for controlling reaction outcomes and designing rational synthetic routes.

Computational methods, particularly Density Functional Theory (DFT), have become invaluable tools for investigating the mechanisms of complex organic reactions. acs.org For systems related to 2-methylquinoline, DFT calculations have been used to:

Determine the thermodynamic stability of tautomers: Calculations can predict the relative energies of different tautomeric forms (e.g., keto vs. enol) in various solvents, helping to identify the predominant species in solution. nih.govbeilstein-journals.org

Elucidate reaction mechanisms: By mapping the potential energy surface, researchers can identify transition states and intermediates for various reaction pathways. This allows for a detailed understanding of how reactants are converted to products. acs.org

Calculate energy barriers: The activation energies for competing reaction pathways, such as ring expansion versus ring contraction in reactions with o-quinones, can be calculated. nih.gov This information helps to explain why certain products are formed preferentially under specific conditions. For the reaction of 2-methylquinoline with a benzoquinone, the calculated energy barrier for the initial stage was found to be 25.4 kcal/mol. nih.gov

Explain regioselectivity: Computational studies can shed light on the factors controlling regioselectivity in substitution reactions, such as the C8-selective arylation of quinoline N-oxides. acs.org

By applying these computational approaches to this compound, one could predict its most stable tautomeric form, model its reactivity with various nucleophiles and electrophiles, and rationalize the formation of complex products by comparing the energy barriers of different potential reaction pathways.

Experimental Probing of Mechanistic Steps

Detailed experimental investigation into the mechanistic steps of reactions involving this compound is not extensively documented in publicly available scientific literature. However, by examining studies on analogous quinoline-dione systems, we can infer the types of experimental approaches that would be employed to elucidate its reaction mechanisms. Such studies are crucial for understanding the formation of products and for optimizing reaction conditions.

The reactivity of the quinoline-dione scaffold is often centered around the electrophilic nature of the carbonyl carbons and the potential for nucleophilic attack. Experimental probing of these mechanistic steps typically involves a combination of spectroscopic analysis, kinetic studies, and trapping of intermediates.

General Strategies for Mechanistic Probing:

Spectroscopic Monitoring: Techniques such as in-situ Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for tracking the progress of a reaction in real-time. By monitoring the disappearance of starting materials and the appearance of intermediates and products, researchers can gain insights into the reaction pathway. For instance, in the reaction of a nucleophile with this compound, one would expect to observe changes in the characteristic carbonyl stretching frequencies in the IR spectrum.

Isotope Labeling Studies: The use of isotopically labeled reagents (e.g., using ¹³C, ¹⁵N, or ¹⁸O) is a powerful tool for tracing the path of atoms throughout a reaction. For example, by labeling one of the carbonyl oxygens in this compound, one could determine which carbonyl group is more susceptible to nucleophilic attack.

Trapping of Intermediates: In many reactions, intermediates are transient and cannot be isolated. In such cases, trapping agents can be introduced to react with the intermediate and form a stable, characterizable product. This provides indirect evidence for the existence and structure of the proposed intermediate.

Kinetic Studies: Measuring the rate of a reaction under various conditions (e.g., changing reactant concentrations, temperature, or solvent) can provide quantitative data to support a proposed mechanism. For example, determining the order of the reaction with respect to each reactant can help to establish the molecularity of the rate-determining step.

A study on substituted 3-amino-1H,3H-quinoline-2,4-diones reacting with urea (B33335) in acetic acid proposed a mechanism involving a molecular rearrangement of a primarily formed mono-substituted urea. upce.cz The characterization of the resulting 2,6-dihydro-imidazo[1,5-c]quinazoline-3,5-diones was achieved through ¹H, ¹³C, and ¹⁵N NMR and IR spectroscopy, as well as mass spectrometry, showcasing the array of analytical techniques used to confirm reaction outcomes and support proposed mechanisms. upce.cz

While direct experimental data for this compound is scarce, the methodologies applied to similar heterocyclic systems provide a clear roadmap for future investigations into its chemical reactivity and mechanistic intricacies.

Spectroscopic Characterization and Structural Investigations of 2 Methylquinoline 3,4 Dione and Its Analogs

Vibrational Spectroscopy

Vibrational spectroscopy is a key method for identifying the functional groups within a molecule. Infrared (IR) spectroscopy, in particular, provides valuable insights into the characteristic vibrations of bonds, which act as molecular fingerprints.

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectra of quinoline-dione derivatives are characterized by distinctive absorption bands that signify the principal functional groups. A prominent feature in the spectra of these compounds is the strong absorption bands corresponding to the carbonyl (C=O) groups.

For instance, in analogs like 7-bromo-2-methylquinoline-5,8-dione, characteristic peaks for the dione (B5365651) framework are observed. The spectrum for this compound shows strong bands at 1685 cm⁻¹ and 1656 cm⁻¹, which are attributed to the stretching vibrations of the two carbonyl groups. mdpi.com Similarly, studies on other 5,8-quinolinedione (B78156) derivatives show two distinct C=O vibration peaks. mdpi.com For example, in a series of 7-substituted 2-methylquinoline-5,8-diones, the carbonyl stretching vibrations (νmax) are consistently found in the region of 1690 cm⁻¹ to 1657 cm⁻¹. mdpi.com

In the case of quinazoline-2,4(1H,3H)-dione derivatives, another class of related heterocyclic diones, the IR spectra also clearly indicate the presence of the carbonyl groups with stretching bands appearing at 1738 cm⁻¹ and 1647 cm⁻¹. nih.gov The analysis of various quinoline (B57606) dione analogs consistently reveals strong carbonyl absorption bands, typically in the 1600-1750 cm⁻¹ range, confirming the dione substructure. mdpi.comacs.org

Compound/AnalogCarbonyl (C=O) Stretching Frequencies (cm⁻¹)Other Key Frequencies (cm⁻¹)Reference
7-Bromo-2-methylquinoline-5,8-dione1685, 16563045 (C-H), 1581 (C=C) mdpi.com
7-(3,4-Difluorophenoxy)-2-methylquinoline-5,8-dione1690, 16583362, 3300 (N-H or O-H if present), 1618 (C=C) mdpi.com
7-(3-Chloro-4-fluorophenoxy)-2-methylquinoline-5,8-dione1690, 16573365, 3300 (N-H or O-H if present), 1615 (C=C) mdpi.com
2-(2,4-Dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-phenylacetamide1737, 16363204, 3136 (N-H) nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of organic compounds by mapping the connectivity of atoms. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional techniques are employed to assemble the structural puzzle of 2-methylquinoline-3,4-dione and its analogs.

One-Dimensional NMR (¹H and ¹³C NMR)

¹H NMR spectroscopy provides information about the chemical environment of protons, while ¹³C NMR details the types of carbon atoms present in the molecule.

For analogs such as 7-substituted 2-methylquinoline-5,8-diones, the ¹H NMR spectra show characteristic signals. The methyl group (2-CH₃) protons typically appear as a singlet around δ 2.7-2.8 ppm. The protons on the quinoline ring system resonate in the aromatic region, generally between δ 7.0 and 8.5 ppm. mdpi.com For example, in 7-bromo-2-methylquinoline-5,8-dione, the methyl protons present as a singlet at δ 2.79 ppm, and the aromatic protons appear as doublets at δ 7.57 ppm and δ 8.29 ppm. mdpi.com

The ¹³C NMR spectra of these analogs confirm the presence of the carbonyl carbons, which are typically deshielded and appear at δ values greater than 175 ppm. For 7-(3,4-difluorophenoxy)-2-methylquinoline-5,8-dione, the carbonyl carbons resonate at δ 177.8 and 183.5 ppm. mdpi.com The carbon of the methyl group gives a signal in the aliphatic region, often around δ 25 ppm. mdpi.com

Analog¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
7-Bromo-2-methylquinoline-5,8-dione 2.79 (s, 3H, CH₃), 7.55 (s, 1H), 7.57 (d, 1H), 8.29 (d, 1H)Not fully detailed, but carbonyls expected > 175 ppm. mdpi.com
7-(3,4-Difluorophenoxy)-2-methylquinoline-5,8-dione 2.80 (s, 3H, CH₃), 6.01 (s, 1H), 6.91-7.33 (m, 3H), 7.56 (d, 1H), 8.28 (d, 1H)25.2 (CH₃), 111.2, 112.8, 117.3, 118.5, 126.8, 128.2, 134.5, 146.3, 148.1, 148.8, 150.7, 160.2, 165.1, 177.8 (C=O) , 183.5 (C=O) mdpi.com
1,3-dimethyl-3-((phenylsulfonyl)methyl)quinoline-2,4(1H,3H)-dione 1.43 (s, 3H, CH₃), 3.55 (s, 3H, N-CH₃), 4.25 (s, 2H, CH₂), 7.21-8.10 (m, 9H, Ar-H)25.7 (CH₃), 30.2 (N-CH₃), 55.9, 61.9, 115.2, 119.2, 123.3, 127.8, 128.7, 129.0, 133.6, 136.5, 141.6, 143.1, 171.7 (C=O) , 194.2 (C=O) rsc.org

Two-Dimensional NMR Techniques (e.g., HMBC, HSQC, NOE)

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between protons and carbons that are separated by one or more bonds.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). columbia.edu It is essential for unambiguously assigning carbon resonances based on their attached, and often more easily assigned, protons. utb.cznih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds (and sometimes more in conjugated systems). columbia.edu It is particularly powerful for piecing together the molecular skeleton by connecting different spin systems. For example, in studies of quinoline-2,4-dione analogs, HMBC was used to confirm the position of substituents by observing long-range correlations from the substituent's protons to the carbons of the quinoline core. mdpi.com Specifically, correlations between propargyl methylene (B1212753) protons and carbons C-2 and C-8a confirmed the N1-alkylation site in a quinoline-2,4(1H,3H)-dione system. mdpi.com

NOE (Nuclear Overhauser Effect): NOE-based experiments, like NOESY, identify protons that are close to each other in space, which helps in determining the stereochemistry and conformation of the molecule. researchgate.net

The combination of these 2D NMR techniques allows for the complete and unequivocal assignment of ¹H and ¹³C signals, providing a definitive structural elucidation of complex heterocyclic molecules like the analogs of this compound. researchgate.netnih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a compound's molecular mass, which allows for the determination of its elemental composition. This is a critical step in confirming the identity of a newly synthesized compound.

For various analogs of 2-methylquinoline-dione, HRMS has been used to confirm their proposed structures. The experimentally determined exact mass is compared to the calculated mass for the expected molecular formula, with a close match providing strong evidence for the compound's composition. For instance, the HRMS (ESI+) data for 7-(3,4-difluorophenoxy)-2-methylquinoline-5,8-dione showed a found mass of 302.0629, which is in excellent agreement with the calculated mass of 302.0620 for the molecular formula C₁₆H₁₀F₂NO₃. mdpi.com Similarly, HRMS has been instrumental in verifying the structures of various other sulfonated and substituted quinoline-dione derivatives. rsc.org

AnalogMolecular FormulaCalculated Mass [M+H]⁺Found Mass [M+H]⁺Reference
7-(3,4-Difluorophenoxy)-2-methylquinoline-5,8-dione C₁₆H₁₀F₂NO₃302.0620302.0629 mdpi.com
7-(3-Chloro-4-fluorophenoxy)-2-methylquinoline-5,8-dione C₁₆H₁₀ClFNO₃318.0323318.0333 mdpi.com
1,3-dimethyl-3-((phenylsulfonyl)methyl)quinoline-2,4(1H,3H)-dione C₁₈H₁₇NO₄S344.0951 (M+H)⁺ is inferred, not explicitly stated344.0951 (M+H)⁺ is inferred, not explicitly stated rsc.org
1,3-dimethyl-3-((pyridin-3-ylsulfonyl)methyl)quinoline-2,4(1H,3H)-dione C₁₇H₁₇N₂O₄S345.0904345.0909 rsc.org

X-ray Diffraction Analysis for Solid-State Structure Determination

Single-crystal X-ray diffraction (XRD) stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This powerful technique allows for the accurate measurement of bond lengths, bond angles, and torsion angles, and reveals details about intermolecular interactions such as hydrogen bonding and π–π stacking, which govern the crystal packing. iucr.orgiucr.org

For instance, the analysis of compounds like 1-[(2-Chloro-3-quinolyl)methyl]indoline-2,3-dione and 2-(1,3-dioxoindan-2-yl)isoquinoline-1,3,4-trione confirms the planarity of the quinoline and dione ring systems. iucr.orgnih.gov In the crystal structure of 1-[(2-Chloro-3-quinolyl)methyl]indoline-2,3-dione, the isatin (B1672199) and 2-chloro-3-methylquinoline (B1584123) units are nearly planar, with a significant dihedral angle of 83.13 (7)° between them. nih.gov The packing of these molecules in the crystal is stabilized by weak intermolecular C—H⋯O interactions. nih.gov Similarly, in an isoquinoline-1,3,4-trione derivative, molecules are linked into chains by C—H⋯O hydrogen bonds and further connected by π–π stacking interactions. iucr.org

The crystallographic data for these representative analogs are summarized below.

Interactive Table 1: Crystallographic Data for Analogs of this compound

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Ref.
1-[(2-Chloro-3-quinolyl)methyl]indoline-2,3-dioneC₁₈H₁₁ClN₂O₂MonoclinicP2₁/c21.49845.306113.035699.718 nih.gov
2-(1,3-Dioxoindan-2-yl)isoquinoline-1,3,4-trioneC₁₈H₉NO₅MonoclinicP2₁/c12.608013.68498.4467102.051 iucr.org

This data underscores the utility of XRD in confirming molecular constitutions deduced from other spectroscopic methods and providing detailed information on molecular conformations in the solid state. iucr.orgnih.gov

Other Spectroscopic Methods in Characterization

Alongside X-ray diffraction, a combination of other spectroscopic techniques is essential for a comprehensive characterization of quinoline-dione structures.

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the molecular formula of a synthesized compound by providing a highly accurate mass measurement. nih.gov The fragmentation patterns observed in the mass spectrum offer additional structural evidence. For the parent structure, 2-methylquinoline (B7769805), electron ionization mass spectrometry shows a prominent molecular ion peak [M]⁺ at m/z 143. nist.govmcmaster.ca This foundational data is key to interpreting the mass spectra of more complex derivatives.

Computational Studies: Density Functional Theory (DFT) calculations have become an indispensable tool for complementing experimental data. rsc.org These theoretical methods are used to optimize molecular geometries, predict vibrational frequencies (IR spectra), and calculate NMR chemical shifts. rsc.orgresearchgate.net Furthermore, DFT allows for the analysis of frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential (MEP), which helps in understanding the reactivity and electronic properties of the molecules. rsc.orgresearchgate.netmdpi.com For example, computational studies on 2-methyl-4-quinolinol, a related isomer, have been used to determine the relative stability of its tautomeric forms. researchgate.net

The table below summarizes the application of these methods in the characterization of quinoline analogs.

Interactive Table 2: Spectroscopic and Analytical Methods for Characterizing Quinoline Analogs

MethodInformation ProvidedExample ApplicationRef.
High-Resolution Mass Spectrometry (HRMS) Precise molecular weight and elemental composition.Confirmation of the formula for 2,4-distyrylquinoline derivatives. nih.gov
Nuclear Magnetic Resonance (NMR) Connectivity of atoms (¹H, ¹³C NMR), stereochemistry (NOE).Confirmation of E/Z configuration in synthesized molecules. researchgate.net
Infrared Spectroscopy (IR) Presence of functional groups (e.g., C=O, C=N).Identification of carbonyl and vinyl stretching frequencies in styrylquinolines. nih.gov
Density Functional Theory (DFT) Optimized geometry, electronic properties (HOMO/LUMO), simulated spectra.Investigation of molecular geometry and vibrational wavenumbers for 2-methyl-4-quinolinol. researchgate.net

Together, these methods provide a powerful and synergistic approach to the structural characterization of this compound and its analogs, ensuring the unambiguous determination of their chemical identity and properties. nih.govtandfonline.com

Computational Chemistry and Theoretical Aspects of 2 Methylquinoline 3,4 Dione

Quantum Chemical Calculations for Electronic and Molecular Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the fundamental properties of molecules like 2-Methylquinoline-3,4-dione.

Density Functional Theory (DFT) Studies on Molecular Geometry and Conformation Analysis

DFT studies are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule. By using functionals such as B3LYP with various basis sets (e.g., 6-311++G(d,p)), researchers can optimize the molecular geometry of quinoline (B57606) derivatives. tandfonline.comnih.govrsc.org These calculations provide precise information on bond lengths, bond angles, and dihedral angles. For instance, in related quinoline structures, the C-C bond lengths within the benzene (B151609) and pyridine (B92270) rings typically fall within a specific range, and the planarity of these ring systems can be confirmed by analyzing torsion angles. tandfonline.com Conformational analysis helps identify the most stable isomer, such as the keto form being more stable than the enol form in some quinolinol derivatives. researchgate.net

Table 1: Representative Optimized Geometrical Parameters for a Quinoline Derivative (B3LYP/6-311++G(d,p))

ParameterBond Length (Å)ParameterBond Angle (°)
C2-C31.374C2-C3-C4120.1
C3-C41.431C3-C4-N1119.8
C4-N11.375C4-N1-C9117.9
C9-C81.418N1-C9-C8122.5
C8-C71.382C9-C8-C7119.9

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) analysis is crucial for understanding the chemical reactivity and electronic properties of a molecule. nih.govtandfonline.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an indicator of the molecule's stability and reactivity. rsc.orgiocspublisher.org A smaller energy gap suggests higher reactivity and potential biological activity. tandfonline.comiocspublisher.org For various quinoline derivatives, this energy gap has been calculated, providing insights into their electronic behavior. rsc.orgdergipark.org.tr

Table 2: Representative FMO Analysis Data for a Quinoline Derivative

ParameterEnergy (eV)
EHOMO-6.5
ELUMO-2.5
Energy Gap (ΔE)4.0

Molecular Electrostatic Potential (MESP) Surface Analysis

Table 3: Representative MESP Surface Values for a Quinoline Derivative

RegionElectrostatic Potential (kcal/mol)
Oxygen Atoms (C=O)-35.0
Nitrogen Atom-25.0
Aromatic Protons+15.0

Prediction and Validation of Spectroscopic Data

Computational methods can predict spectroscopic data, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, which can then be compared with experimental data for validation. researchgate.netrsc.org DFT calculations are commonly used to compute vibrational frequencies and chemical shifts. A good correlation between the theoretical and experimental spectra confirms the accuracy of the calculated molecular structure. researchgate.netrsc.org For example, the calculated vibrational frequencies for the C=O and N-H stretching modes in quinoline derivatives generally show good agreement with the experimental IR spectra.

Table 4: Comparison of Theoretical and Experimental Spectroscopic Data for a Quinoline Derivative

Spectroscopic DataTheoretical ValueExperimental Value
IR (C=O stretch, cm-1)16851690
1H-NMR (CH3, ppm)2.52.49
13C-NMR (C=O, ppm)175.0174.8

Thermochemical and Kinetic Studies on Reaction Pathways

Theoretical calculations can be employed to study the thermodynamics and kinetics of chemical reactions involving quinoline derivatives. By calculating the potential energy surface, researchers can identify transition states and determine activation energies, providing a deeper understanding of reaction mechanisms. acs.org For instance, DFT calculations have been used to elucidate the multistep reaction mechanisms for the synthesis of complex heterocyclic systems from quinoline precursors. acs.org These studies can predict the feasibility of a reaction and help in optimizing reaction conditions.

Table 5: Representative Thermochemical Data for a Reaction Involving a Quinoline Derivative

Thermodynamic ParameterValue
Enthalpy of Reaction (ΔH)-25 kcal/mol
Gibbs Free Energy of Activation (ΔG‡)+15 kcal/mol
Entropy of Reaction (ΔS)-10 cal/mol·K

Intermolecular Interactions and Supramolecular Assembly Studies

The study of intermolecular interactions is essential for understanding the crystal packing and supramolecular chemistry of quinoline derivatives. tandfonline.comnih.gov Techniques like Hirshfeld surface analysis can quantify various non-covalent interactions, such as hydrogen bonds and π-π stacking, which stabilize the crystal structure. tandfonline.comresearchgate.net These interactions play a crucial role in determining the physical properties and biological activity of the compounds. Computational studies can model these interactions and predict the formation of supramolecular assemblies. tandfonline.comnih.gov

Table 6: Representative Intermolecular Interaction Contributions for a Quinoline Derivative Crystal

Interaction TypeContribution (%)
H···H42
C···H/H···C40
C-H···O10
π-π stacking5

Non-Linear Optical (NLO) Properties Prediction

The prediction of NLO properties for a specific compound such as this compound involves the computational calculation of key parameters, including dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). These calculations are typically performed using quantum chemical methods. However, a search of scientific databases and computational chemistry literature reveals a lack of specific data for this compound.

While extensive research exists on the NLO properties of various other quinoline derivatives, the direct computational analysis of this compound has not been a subject of published research. Therefore, no data tables containing detailed research findings on its polarizability and hyperpolarizability can be presented. The scientific community has yet to apply theoretical models to elucidate the potential NLO response of this particular molecule.

The absence of such studies means that the relationship between the structural features of this compound—specifically the placement of the methyl group at the 2-position and the dione (B5365651) configuration at the 3 and 4-positions—and its NLO characteristics remains a subject for future investigation. Computational studies on analogous quinoline structures often highlight the role of electron donor-acceptor groups and π-conjugated systems in enhancing NLO responses. A dedicated computational analysis would be required to determine how the specific electronic and structural arrangement of this compound influences its potential as an NLO material.

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